N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a structurally complex molecule combining a beta-carboline core with a benzodioxin-derived substituent. The beta-carboline moiety is known for its neuroprotective and anticancer properties, while the benzodioxin group enhances bioavailability and target specificity . Synthesized via multi-step organic reactions under controlled pH and temperature conditions, this compound has shown promise in preclinical models for mitigating oxidative stress and neuroinflammation, key mechanisms in neurodegenerative disorders . Analytical techniques such as NMR and infrared spectroscopy confirm its structural integrity, with the carboxamide linkage critical for receptor interactions .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-21(24-14-5-6-19-20(11-14)30-10-9-29-19)12-23-22(28)26-8-7-16-15-3-1-2-4-17(15)25-18(16)13-26/h1-6,11,25H,7-10,12-13H2,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETCNVPTRAUEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.5 g/mol. The structure features a benzodioxane moiety linked to a tetrahydro-beta-carboline framework, which is significant for its biological interactions.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 430.5 g/mol |
| Key Functional Groups | Benzodioxane, Beta-carboline, Carboxamide |
Biological Activity
Research indicates that compounds with a benzodioxane structure often exhibit diverse biological activities. This specific compound has been linked to several pharmacological effects:
1. Antioxidant Activity
Studies have shown that derivatives of benzodioxane can exhibit antioxidant properties, which may help in mitigating oxidative stress-related diseases. The presence of the beta-carboline structure may enhance this activity due to its ability to scavenge free radicals.
2. Neuroprotective Effects
Beta-carbolines are known for their neuroprotective properties. Research suggests that this compound may protect neuronal cells from apoptosis and oxidative damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Anticancer Potential
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Its mechanism might involve the modulation of signaling pathways associated with cell growth and apoptosis.
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to oxidative stress and inflammation.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical signaling in the brain.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives:
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various benzodioxane derivatives using DPPH radical scavenging assays. Results indicated that certain modifications in the structure significantly enhanced antioxidant activity compared to standard antioxidants .
Case Study 2: Neuroprotection
In vitro studies demonstrated that compounds similar to this compound protected neuronal cells from hydrogen peroxide-induced toxicity by reducing reactive oxygen species (ROS) levels .
Case Study 3: Anticancer Activity
Research on beta-carboline derivatives revealed their potential in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest . Similar mechanisms are hypothesized for the compound .
Comparison with Similar Compounds
Beta-Carboline Derivatives
- 6-Chloro-N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide Structure: Features a chloro substitution on the beta-carboline core and an indole substituent. Activity: Exhibits enhanced neuroprotective and anticancer efficacy compared to the parent compound, attributed to the electron-withdrawing chloro group improving membrane permeability . Key Difference: The indole moiety facilitates serotonin receptor binding, broadening its therapeutic scope beyond neurodegenerative diseases to mood disorders .
Benzodioxin-Containing Analogues
N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
- Structure : Replaces the beta-carboline with a cyclohexene carboxamide group.
- Activity : Shows moderate efficacy in Alzheimer’s models via amyloid-beta modulation but lacks the antioxidant potency of beta-carboline derivatives .
- Key Difference : The hydroxyethyl group enhances solubility but reduces blood-brain barrier penetration compared to the main compound .
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide Structure: Substitutes the carboxamide with a sulfonamide group.
Functional Group Impact on Pharmacological Properties
Key Trends :
- Beta-carboline derivatives consistently outperform benzodioxin-only analogues in neuroprotection due to their dual action on oxidative stress and receptor signaling .
- Substituents like chloro or indole groups enhance target specificity but may introduce trade-offs in solubility or toxicity .
Receptor Interaction and Selectivity
The target compound’s carboxamide group enables selective binding to serotonin (5-HT) and adenosine receptors, which are implicated in neuroinhibition and neuroprotection . In contrast, N-(1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide () interacts with orexin receptors (OX1R/OX2R), affecting sleep and appetite regulation instead of neuroprotection. This divergence underscores how minor structural changes—such as replacing beta-carboline with thiazole—redirect biological activity entirely .
Q & A
Q. (Advanced)
- Substituent Introduction : Adding electron-withdrawing groups (e.g., -NO₂) to the benzodioxin ring improves acetylcholinesterase inhibition by 1.5-fold .
- Scaffold Hopping : Replacing the tetrahydro-β-carboline moiety with indole derivatives modulates serotonin receptor affinity, as shown in SAR studies .
- Prodrug Design : Esterification of carboxyl groups increases blood-brain barrier permeability in neurological disorder models .
What computational tools predict pharmacokinetic properties?
Q. (Advanced)
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F = 45-60) and blood-brain barrier penetration (LogBB = -0.3 to 0.1) .
- Molecular Dynamics : GROMACS simulations reveal stable binding conformations with NMDA receptors (RMSD < 2.0 Å over 100 ns) .
- Metabolism Prediction : CYP450 isoform interactions are modeled using Schrödinger’s MetaSite, identifying potential toxic metabolites .
How are enzyme inhibition assays standardized for reproducibility?
Q. (Basic)
- Protocol Optimization : Pre-incubate enzymes (e.g., α-glucosidase) with inhibitors for 15 min at 37°C before adding substrate .
- Controls : Include blank (no enzyme) and reference inhibitors (e.g., acarbose for α-glucosidase) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements (CV < 10%) .
What analytical techniques resolve structural ambiguities in synthetic intermediates?
Q. (Basic)
- 2D NMR : HSQC and HMBC correlations differentiate regioisomers in benzofuran intermediates .
- X-ray Crystallography : Resolves absolute configuration of chiral centers (e.g., C3 in β-carboline derivatives) .
- IR Spectroscopy : Confirms amide bond formation (C=O stretch at 1650-1700 cm⁻¹) in final products .
How do researchers validate target engagement in cellular models?
Q. (Advanced)
- Cellular Thermal Shift Assay (CETSA) : Quantifies target protein stabilization post-treatment (ΔTₘ = 2-4°C) .
- Knockdown/Overexpression : siRNA-mediated gene silencing reduces compound efficacy by 50-70% in HEK293 cells .
- Fluorescence Polarization : Measures displacement of fluorescent probes (Kd = 10-100 nM) .
What strategies mitigate batch-to-batch variability in synthesis?
Q. (Advanced)
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR ensures consistent intermediate formation .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., purity >98%) .
- Robust Workflow : Automated liquid handlers reduce human error in scale-up (50 mg to 5 g batches) .
How is metabolic stability assessed in preclinical studies?
Q. (Advanced)
- Microsomal Incubations : Human liver microsomes (HLM) quantify half-life (t₁/₂ = 15-30 min) and intrinsic clearance (Clᵢₙₜ) .
- Reactive Metabolite Screening : Trapping assays with glutathione detect electrophilic intermediates .
- In Vivo PK : Rodent studies show oral bioavailability (F = 22%) and plasma clearance (Cl = 8 mL/min/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
